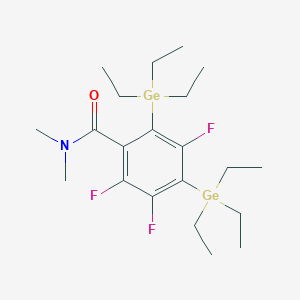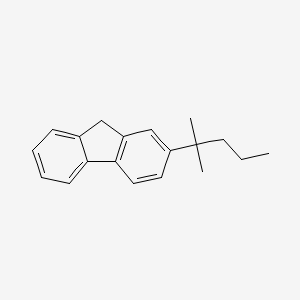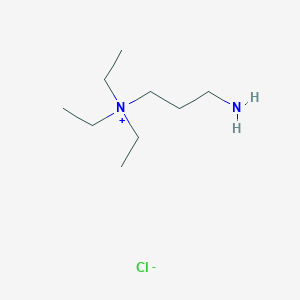
3-Amino-N,N,N-triethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N,N-triethylpropan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C9H22ClN. It is a derivative of propan-1-aminium chloride, where the nitrogen atom is bonded to three ethyl groups and one amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-triethylpropan-1-aminium chloride typically involves the alkylation of 3-aminopropylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-aminopropylamine+ethyl chloride→3-Amino-N,N,N-triethylpropan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems ensures consistent quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N,N-triethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium acetate (NaOAc) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding substituted ammonium salts.
Scientific Research Applications
3-Amino-N,N,N-triethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane transport mechanisms due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with methyl groups instead of ethyl groups.
3-Bromopropyltrimethylammonium bromide: Contains a bromine atom instead of an amino group.
N,N,N-triethylpropan-1-aminium chloride: Lacks the amino group.
Uniqueness
3-Amino-N,N,N-triethylpropan-1-aminium chloride is unique due to its combination of an amino group and three ethyl groups attached to the nitrogen atom. This structure imparts specific chemical and biological properties, making it suitable for a variety of applications in different fields.
Properties
CAS No. |
90523-26-5 |
|---|---|
Molecular Formula |
C9H23ClN2 |
Molecular Weight |
194.74 g/mol |
IUPAC Name |
3-aminopropyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C9H23N2.ClH/c1-4-11(5-2,6-3)9-7-8-10;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GEJICRBDTQLFSP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)


![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

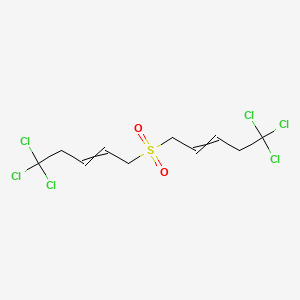
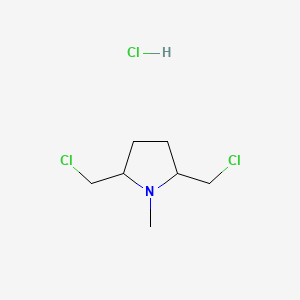
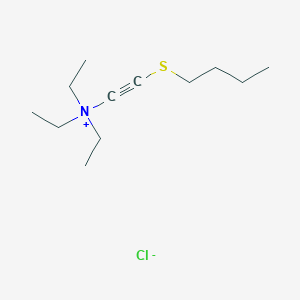

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
